4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
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Overview
Description
4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a complex organic compound that belongs to the class of thiazolo[5,4-c]pyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride typically involves the construction of the thiazolo[5,4-c]pyridine scaffold. This can be achieved through the annulation of thiazole and pyridine rings. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available thiazole and pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: Investigated for its potential as an antitumor agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group.
4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine: Contains a thiazolo[5,4-d]pyridine scaffold instead of thiazolo[5,4-c]pyridine.
Uniqueness
The uniqueness of 4-(ethanesulfonyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride lies in its specific substitution pattern and the presence of the ethanesulfonyl group, which may contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-ethylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2.ClH/c1-3-20-10-9-14-15(11-20)24-17(18-14)19-16(21)12-5-7-13(8-6-12)25(22,23)4-2;/h5-8H,3-4,9-11H2,1-2H3,(H,18,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPWJASGKZUUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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